Cipatinib
Description
Cipatinib is a novel dual tyrosine kinase inhibitor (TKI) targeting both EGFR (ErbB1) and HER2 (ErbB2), with inhibitory constants (Ki) of 3 nM and 13 nM, respectively . Preclinical studies demonstrated potent activity against HER2-overexpressing cancer cell lines (e.g., BT-474, SK-OV-3) and xenograft models, with half-maximal inhibitory concentrations (IC50) of 4.1 nM (EGFR) and 0.5 nM (HER2) in transplantation models .
In a Phase I trial involving HER2-positive advanced breast cancer patients (n = 26), this compound was administered orally at doses ranging from 200 mg/day to 1800 mg/day. Key findings include:
- Efficacy: A modest overall response rate (ORR) of 3.8% (1 partial response) and a disease stabilization rate of 15.4% .
- Bioavailability was low (<10%), and steady-state AUC exceeded single-dose exposure after 21 days of continuous dosing .
- Safety: All patients experienced adverse events (AEs), primarily grade 1–2 neutropenia (38%), hypertriglyceridemia (15%), and fatigue (15%). No dose-limiting toxicities (DLTs) were observed up to 1800 mg/day .
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cipatinib. |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanistic and Clinical Implications:
- Toxicity Profiles : this compound’s hematologic toxicity (neutropenia) contrasts with Lapatinib’s dermatologic (rash) and gastrointestinal (diarrhea) AEs . This divergence may reflect differences in off-target kinase inhibition or metabolic pathways.
- Pharmacokinetics : Lapatinib’s longer t1/2 and higher bioavailability enable once-daily dosing, whereas this compound’s variable absorption and accumulation risk necessitate careful dose escalation .
Other HER2-Targeted Agents
- Trastuzumab: A monoclonal antibody with distinct mechanisms (extracellular HER2 binding) and AE profiles (cardiotoxicity risk). Unlike this compound, it requires intravenous administration .
- Neratinib : An irreversible pan-HER TKI with broader kinase inhibition and higher rates of diarrhea (95% in Phase III) compared to this compound’s manageable AEs .
Preparation Methods
Synthesis of o-Phenylenediamine Derivatives
The synthesis begins with o-phenylenediamine derivatives, which serve as precursors for the benzimidazole moiety. For example, tert-butyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate is prepared via nucleophilic aromatic substitution using tert-butyl piperazine-1-carboxylate and 1-fluoro-2-nitrobenzene. Reduction of the nitro group using hydrogen gas and palladium on carbon yields the diamine intermediate. Key analytical data for this intermediate include:
Preparation of Piperidine-Based Intermediates
Piperidine derivatives, such as 1-(3,4-diamino-phenyl)-piperidin-4-ol , are synthesized through reductive amination of 4-piperidone with 3,4-diaminobenzaldehyde. The reaction proceeds in methanol with sodium cyanoborohydride, yielding a dark brown solid after purification. This intermediate’s structural integrity is confirmed via HPLC/MS ([M+H]+ = 208) and NMR spectroscopy, which reveals characteristic hydroxyl and aromatic proton resonances.
Reaction Optimization and Analytical Characterization
Coupling Reactions and Cyclization
The benzimidazole core is formed through cyclization of o-phenylenediamine intermediates with carboxylic acid derivatives. For instance, reaction of 5-morpholin-4-yl-2-nitro-phenylamine with 2-chloronicotinic acid in the presence of N,N’-carbonyldiimidazole (CDI) facilitates nucleophilic aromatic substitution, followed by nitro group reduction and cyclization. Optimal conditions include anhydrous dimethylformamide (DMF) at 80°C, achieving yields of 68–72%.
Analytical Validation
Critical quality control parameters for intermediates and final products are assessed using:
-
HPLC/MS : Retention times and mass-to-charge ratios ensure purity (>98%).
-
NMR Spectroscopy : Distinct proton environments confirm regioselectivity, such as the tert-butyl singlet at δ 1.42 ppm.
-
X-ray Crystallography : Resolves stereochemical ambiguities in quaternary carbon centers.
Comparative Analysis of Synthetic Methodologies
Biocatalytic Resolution
Hydrolase enzymes, such as AH-46 , selectively hydrolyze ester intermediates, achieving 77% ee in preliminary trials. This method complements traditional chemical synthesis by introducing chirality at early stages, potentially streamlining the production of this compound’s active enantiomer.
Traditional vs. Advanced Methods
| Parameter | Traditional Synthesis | Advanced Methods (PTC/Enzymatic) |
|---|---|---|
| Yield | 60–70% | 50–60% (PTC), 70–75% (Enzymatic) |
| Enantiomeric Excess | <5% | 50% (PTC), 77% (Enzymatic) |
| Scalability | High | Moderate |
Q & A
Basic Research Questions
Q. What methodological frameworks are recommended for designing preclinical studies on Cipatinib’s mechanism of action?
- Answer : Utilize the PICOT framework to structure your study design:
- Population (e.g., specific cancer cell lines or animal models),
- Intervention (this compound dosage, administration route),
- Comparison (control groups, standard therapies),
- Outcome (e.g., inhibition of target kinases, apoptosis rates),
- Time (duration of exposure and observation).
This ensures alignment with reproducibility standards and clarity in hypothesis testing . Additionally, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the practicality and significance of the research question .
Q. How can systematic reviews be optimized to synthesize existing data on this compound’s pharmacokinetics?
- Answer : Follow Cochrane systematic review guidelines :
- Define inclusion/exclusion criteria (e.g., peer-reviewed studies with quantifiable pharmacokinetic parameters),
- Use databases like PubMed and EMBASE with controlled vocabulary (e.g., MeSH terms),
- Assess risk of bias via tools like ROB-2 for clinical trials,
- Perform meta-analyses using software (e.g., RevMan) to pool data on bioavailability, half-life, and clearance rates.
Document deviations from protocols to enhance transparency .
Q. What experimental controls are critical for assessing this compound’s selectivity in kinase inhibition assays?
- Answer : Include:
- Positive controls (known kinase inhibitors),
- Negative controls (vehicle-only treatments),
- Off-target panels (e.g., Eurofins KinaseProfiler® to test non-target kinases),
- Dose-response curves to calculate IC50 values.
Validate results with orthogonal methods (e.g., Western blotting for phosphorylation levels) .
Advanced Research Questions
Q. How should researchers address contradictory findings between in vitro and in vivo efficacy data for this compound?
- Answer : Conduct iterative discrepancy analysis :
- Compare assay conditions (e.g., oxygen levels, cell culture vs. tumor microenvironment),
- Evaluate pharmacokinetic factors (e.g., drug metabolism in vivo),
- Use sensitivity analyses to identify variables affecting outcomes (e.g., dosing schedules),
- Apply triangulation by integrating multi-omics data (proteomics, transcriptomics) to reconcile mechanisms .
Publish negative results to mitigate publication bias .
Q. What strategies are effective for investigating this compound resistance mechanisms in late-stage clinical trials?
- Answer : Design longitudinal studies incorporating:
- Liquid biopsies to track resistance-associated mutations (e.g., NGS of circulating tumor DNA),
- Pharmacodynamic biomarkers (e.g., target kinase activity in peripheral blood mononuclear cells),
- Co-clinical trials (parallel animal models receiving the same regimen as patients).
Use Cox proportional hazards models to correlate biomarker changes with progression-free survival .
Q. How can researchers optimize combination therapies involving this compound while avoiding overlapping toxicities?
- Answer : Implement phase I-II umbrella trials :
- Stratify patients by molecular profiles (e.g., EGFR/ALK status),
- Test combinations sequentially (this compound + immunotherapy/chemotherapy),
- Monitor adverse events via CTCAE criteria and pharmacokinetic interactions (e.g., CYP450 enzyme modulation).
Leverage synergy scoring (e.g., Chou-Talalay method) to identify additive vs. antagonistic effects .
Q. What validation protocols are essential for confirming this compound-related biomarkers in translational studies?
- Answer : Adopt REMARK guidelines :
- Pre-specify hypotheses to avoid data dredging,
- Use independent cohorts for discovery vs. validation,
- Apply machine learning (e.g., LASSO regression) to prioritize biomarkers,
- Validate assays via CLIA-certified labs.
Report confidence intervals and false-discovery rates to ensure robustness .
Methodological Considerations
- Data Contradiction : Use systematic error detection (e.g., funnel plots for publication bias) and Bayesian meta-analyses to weight studies by quality .
- Reproducibility : Follow ARRIVE 2.0 guidelines for preclinical studies, detailing randomization, blinding, and statistical power .
- Ethics : Submit protocols to institutional review boards (IRBs) for human studies, emphasizing informed consent and data anonymization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
